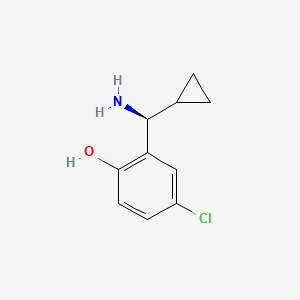
3-Bromo-5-(2-bromoethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-bromoethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are widely used in organic synthesis due to their versatile reactivity and ability to form stable complexes with various metals. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-bromoethyl)pyridine typically involves the bromination of 5-(2-bromoethyl)pyridine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as iron or copper bromides, can also enhance the efficiency of the bromination process.
化学反応の分析
Types of Reactions
3-Bromo-5-(2-bromoethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: Reduced pyridine derivatives are formed.
科学的研究の応用
3-Bromo-5-(2-bromoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Bromo-5-(2-bromoethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its bromine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3-Bromopyridine: A simpler brominated pyridine derivative used in similar applications.
5-Bromo-2-(bromomethyl)pyridine: Another brominated pyridine with different substitution patterns.
2-Bromo-5-methylpyridine: A methyl-substituted bromopyridine with distinct reactivity.
Uniqueness
3-Bromo-5-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms at different positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC名 |
3-bromo-5-(2-bromoethyl)pyridine |
InChI |
InChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChIキー |
ZTHDPWKVRZUYTK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)








![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)

